molecular formula C15H17FN2O2 B2445614 1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2305297-32-7

1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2445614
CAS No.: 2305297-32-7
M. Wt: 276.311
InChI Key: UMPCAPICOQMDJP-UHFFFAOYSA-N
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Description

1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one is an organic compound that features a piperazine ring substituted with an acetyl group and a fluorophenyl group

Preparation Methods

The synthesis of 1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-3-15(20)18-8-6-17(7-9-18)14-5-4-12(11(2)19)10-13(14)16/h3-5,10H,1,6-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPCAPICOQMDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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